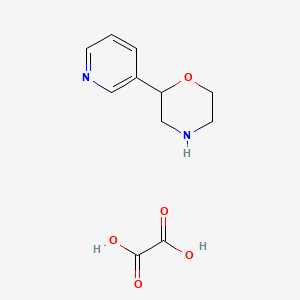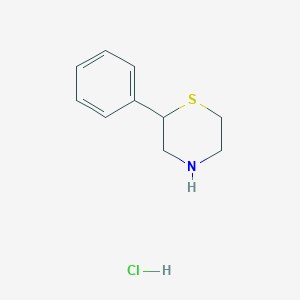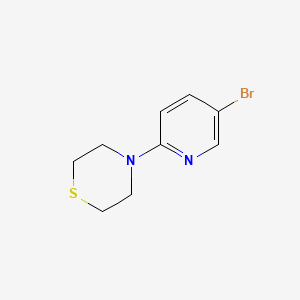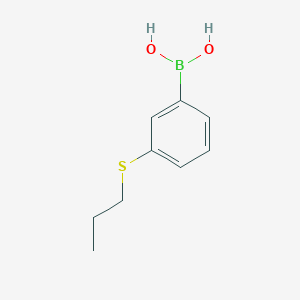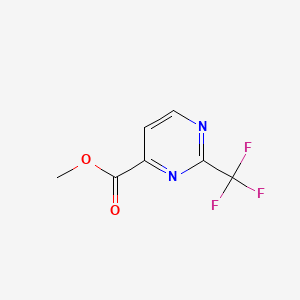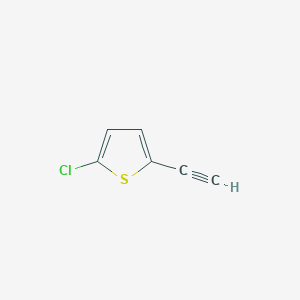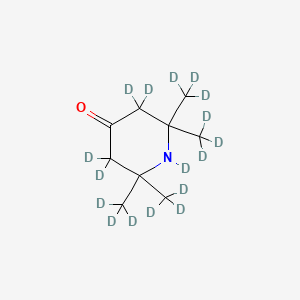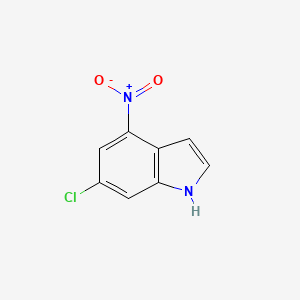
6-クロロ-4-ニトロ-1H-インドール
概要
説明
6-Chloro-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are a core structure in many bioactive molecules
科学的研究の応用
6-Chloro-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, such as 6-chloro-4-nitro-1H-indole, have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful for developing new derivatives .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they are involved in the synthesis of tryptophan and the production of indole-3-acetic acid, a plant hormone
Result of Action
The result of the action of 6-chloro-4-nitro-1H-indole is likely to be dependent on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the molecular and cellular effects could be diverse .
生化学分析
Biochemical Properties
6-chloro-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 6-chloro-4-nitro-1H-indole can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 6-chloro-4-nitro-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-chloro-4-nitro-1H-indole can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 6-chloro-4-nitro-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, 6-chloro-4-nitro-1H-indole has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-4-nitro-1H-indole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 6-chloro-4-nitro-1H-indole is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-chloro-4-nitro-1H-indole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-4-nitro-1H-indole vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, 6-chloro-4-nitro-1H-indole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization for therapeutic applications.
Metabolic Pathways
6-chloro-4-nitro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and cancer . For example, 6-chloro-4-nitro-1H-indole can inhibit the activity of enzymes involved in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators .
Transport and Distribution
Within cells and tissues, 6-chloro-4-nitro-1H-indole is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . The interaction with transporters and binding proteins influences its localization and accumulation, thereby affecting its biological activity .
Subcellular Localization
The subcellular localization of 6-chloro-4-nitro-1H-indole plays a crucial role in its activity and function. It has been found to localize in specific compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications direct 6-chloro-4-nitro-1H-indole to these compartments, where it exerts its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-nitro-1H-indole typically involves the nitration of 6-chloroindole. One common method is the electrophilic aromatic substitution reaction, where 6-chloroindole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods: Industrial production of 6-chloro-4-nitro-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 6-Chloro-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products:
Reduction: 6-Chloro-4-amino-1H-indole.
Substitution: 6-Substituted-4-nitro-1H-indole derivatives depending on the nucleophile used.
Oxidation: Various oxidized indole derivatives.
類似化合物との比較
6-Chloro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the chloro group, affecting its lipophilicity and biological activity.
6-Bromo-4-nitro-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness: 6-Chloro-4-nitro-1H-indole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
6-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKQFCKHUHNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579001 | |
| Record name | 6-Chloro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245524-95-2 | |
| Record name | 6-Chloro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


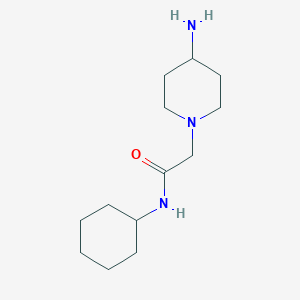
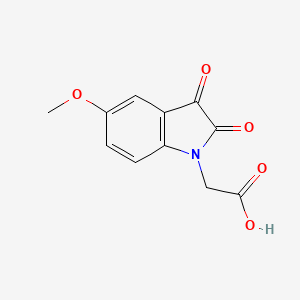
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)

